Product packaging for 5-cyclopropyl-N,N-dimethylpyridin-2-amine(Cat. No.:CAS No. 1245645-43-5)

5-cyclopropyl-N,N-dimethylpyridin-2-amine

Cat. No.: B567616
CAS No.: 1245645-43-5
M. Wt: 162.236
InChI Key: BJBLCBSSWLWCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-cyclopropyl-N,N-dimethylpyridin-2-amine is a pyridine-based organic compound with the molecular formula C10H14N2 . This compound features a cyclopropyl substituent, a structural motif of significant interest in medicinal chemistry due to its ability to influence a molecule's metabolic stability, lipophilicity, and conformational properties . The core structure of this compound, an N,N-dimethylpyridin-2-amine, is related to derivatives known for their utility in chemical synthesis. For instance, N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids have been successfully employed as efficient catalysts in organic reactions, such as the Fischer indole synthesis and the formation of 1H-tetrazoles via click chemistry . Furthermore, the cyclopropylamine group is a key pharmacophore in bioactive molecules; recent research on pyrimidopyrimidine scaffolds has shown that incorporating a cyclopropylamino group can confer remarkable efficacy against human coronaviruses like HCoV-229E, highlighting its potential in antiviral agent design . The structural features of this compound make it a valuable intermediate for researchers exploring new chemical spaces in catalysis, medicinal chemistry, and drug discovery for applications in oncology and virology. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B567616 5-cyclopropyl-N,N-dimethylpyridin-2-amine CAS No. 1245645-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12(2)10-6-5-9(7-11-10)8-3-4-8/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBLCBSSWLWCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745105
Record name 5-Cyclopropyl-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-43-5
Record name 5-Cyclopropyl-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of 5 Cyclopropyl N,n Dimethylpyridin 2 Amine Analogues

Molecular Conformation and Energetics Studies

The three-dimensional arrangement of atoms in a molecule, its conformation, is pivotal in determining its physical and chemical properties. For analogues of 5-cyclopropyl-N,N-dimethylpyridin-2-amine, the orientation of the cyclopropyl (B3062369) group relative to the pyridine (B92270) ring is a key conformational feature. Theoretical calculations, often employing methods like Density Functional Theory (DFT), are instrumental in determining the most stable conformations and the energy barriers between them.

Studies on similar molecules, such as cyclopropyl methyl ketone, have shown that the s-cis (or syn-periplanar) and s-trans (or anti-periplanar) conformations, where the double bond of the ketone and the three-membered ring are coplanar, represent energy minima. uwlax.edu In the case of this compound analogues, the critical dihedral angle is that between the plane of the pyridine ring and the plane of the cyclopropyl ring.

Below is a representative data table illustrating the calculated relative energies for different conformations of a model 5-cyclopropylpyridine analogue.

ConformationDihedral Angle (Pyridine-Cyclopropyl)Relative Energy (kcal/mol)
Syn-periplanar (eclipsed)2.5
Skew60°0.5
Perpendicular (bisected)90°1.8
Anti-periplanar (staggered)180°0.0

This table presents illustrative data based on computational studies of similar cyclopropyl-aromatic systems.

Quantum Chemical Calculations and Reactivity Descriptors

Quantum chemical calculations provide a deep understanding of the electronic structure and reactivity of molecules. For analogues of this compound, methods like DFT with basis sets such as 6-311++G(d,p) are used to calculate various molecular properties. journalijar.com These calculations help in understanding how the electron-donating N,N-dimethylamino group and the cyclopropyl group influence the electronic distribution within the pyridine ring.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

The presence of the N,N-dimethylamino group at the 2-position significantly raises the HOMO energy, making the molecule a better electron donor compared to unsubstituted pyridine. The cyclopropyl group at the 5-position also contributes to the electronic properties, though its effect is more nuanced, involving both sigma and pi interactions with the aromatic ring.

The following table summarizes key quantum chemical descriptors calculated for a representative this compound analogue.

DescriptorValue
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Dipole Moment2.5 D
Electron Affinity0.8 eV
Ionization Potential7.2 eV

This table presents illustrative data based on DFT calculations performed on analogous aminopyridine systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme. nih.govnih.gov For analogues of this compound, molecular docking simulations can provide insights into their potential as inhibitors or modulators of various biological targets.

The binding affinity and the specific interactions between the ligand and the target's active site are of primary interest. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. youtube.com In the case of aminopyridine derivatives, the pyridine nitrogen and the amino group are common sites for hydrogen bonding. nih.gov The cyclopropyl group, being hydrophobic, can engage in favorable interactions with nonpolar residues in the binding pocket.

Docking studies on various aminopyridine derivatives have shown their potential to bind to a range of targets, including kinases and other enzymes. nih.govfip.org The specific binding mode and affinity of a this compound analogue would depend on the specific topology and amino acid composition of the target's active site.

A hypothetical docking study of a this compound analogue against a generic kinase active site is summarized in the table below.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase X-8.5ASP-145Hydrogen Bond (with NH2)
LYS-88Hydrogen Bond (with Py-N)
LEU-130, VAL-75Hydrophobic (with cyclopropyl)

This table presents illustrative data from a hypothetical molecular docking simulation.

Target Identification and Validation for Pyridine-Based Compounds

The versatility of the pyridine ring, a six-membered heterocycle containing one nitrogen atom, allows it to interact with a wide array of biological targets through various mechanisms, including hydrogen bonding, π–π stacking, and metal ion chelation. nih.gov This adaptability has made pyridine derivatives a focal point in the discovery of modulators for enzymes and receptors implicated in numerous disease states.

Enzyme Inhibition Profiles (e.g., Dihydroorotate (B8406146) Dehydrogenase, Phosphodiesterase 2, Protein Kinase, Membrane Associated Tyrosine/Threonine 1)

Pyridine-based compounds have been extensively investigated as inhibitors of several key enzyme families.

Dihydroorotate Dehydrogenase (DHODH): DHODH is the fourth and essential enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, making it a crucial target for therapeutic intervention, particularly in cancer and autoimmune diseases. nih.govnih.gov The inhibition of DHODH leads to the depletion of pyrimidines necessary for DNA and RNA synthesis. nih.gov Research has identified potent DHODH inhibitors based on a 2-hydroxypyrazolo[1,5-a]pyridine scaffold. nih.gov The development of pyridine scaffold-based human DHODH inhibitors continues to be an active area of research. acs.org The activity of DHODH inhibitors can be identified and characterized using methods like the Cell Painting Assay (CPA), which detects morphological changes in cells resulting from the depletion of pyrimidine nucleotides. d-nb.inforesearchgate.net

Phosphodiesterase (PDE): The phosphodiesterase superfamily comprises enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), regulating a multitude of cellular processes. lbl.gov Consequently, PDE inhibitors have therapeutic applications as vasodilators, anti-inflammatory agents, and for improving cognitive function. lbl.gov Pyridine derivatives have been successfully designed to target various PDE isoforms. For instance, two series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles and their 2-oxo-1,2-dihydropyridine counterparts were synthesized and evaluated as PDE3A inhibitors. nih.gov In other studies, multifunctional pyridine analogs based on a 2-aminothiazole (B372263) scaffold were developed as potent PDE5 inhibitors. nih.gov Furthermore, while not pyridine-based, dihydropyranopyrazole derivatives have been identified as potent inhibitors of PDE2, a target for Alzheimer's disease treatment. mdpi.com

Protein Kinase: Protein kinases (PKs) regulate signal transduction pathways critical to cellular function, and their dysregulation is a hallmark of diseases like cancer. researchgate.net The 2-amino-pyridine moiety is a common and effective feature in many kinase inhibitors, often playing a key role in binding to the kinase hinge region. acs.org Pyridine-based scaffolds have yielded numerous potent kinase inhibitors.

Pyrazolo[3,4-b]pyridine derivatives have shown significant potential as antitumor agents by inhibiting Cyclin-Dependent Kinase 2 (CDK2). nih.gov

Pyrazolopyridine-based compounds have also been identified as pan-Pim kinase inhibitors and C-terminal Src kinase (CSK) inhibitors. nih.gov

A series of imidazo[1,2-a]pyridines derivatives were found to inhibit DYRK1A and CLK1 in the micromolar range. researchgate.net

Research on the pyridine scaffold led to the development of selective and potent inhibitors against Vaccinia-related kinases 1 and 2 (VRK1 and VRK2). acs.org

Pyridine ScaffoldTarget KinaseReported Activity (IC50)Reference
Pyrazolo[3,4-b]pyridine derivative (Compound 4)CDK2/cyclin A20.24 µM nih.gov
Pyridine-based compound (Compound 12)PIM-114.3 nM acs.org
Imidazo[1,2-a]pyridine (B132010) derivative (Compound 4c)CLK10.7 µM researchgate.net
Imidazo[1,2-a]pyridine derivative (Compound 4c)DYRK1A2.6 µM researchgate.net
Aminopyridine derivative (Compound 26)VRK1~150 nM acs.org

Membrane Associated Tyrosine/Threonine 1: While specific research on "Membrane Associated Tyrosine/Threonine 1" is not detailed in the provided sources, the broader category of protein kinases includes numerous membrane-associated tyrosine and serine/threonine kinases. As noted above, pyridine derivatives are potent inhibitors of various serine/threonine kinases such as CDKs, PIM kinases, and DYRK1A. researchgate.netnih.govnih.govacs.org

Receptor Modulatory Activities (e.g., Corticotropin-Releasing Factor 1 Receptor, GABA-A, NMDA, Nicotinic Acetylcholine (B1216132) Receptors, Smoothened)

The electron-donating nitrogen atom of the pyridine ring makes it an effective hydrogen bond acceptor, facilitating strong and specific interactions with receptor binding sites. nih.gov

Corticotropin-Releasing Factor 1 (CRF1) Receptor: The CRF1 receptor is a key mediator of endocrine, behavioral, and autonomic responses to stress, making it a target for anxiety and depression treatments. nih.gov A dihydropyrrole acs.orgnih.govpyridine scaffold was designed to create novel and potent CRF1 receptor antagonists with improved physicochemical properties. nih.gov Thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to pyridines, have also been evaluated as potential CRF1 receptor antagonists. mdpi.com

GABA-A Receptor: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its positive allosteric modulators often exhibit sedative and anxiolytic effects. wikipedia.org A variety of heterocyclic scaffolds have been developed as GABA-A modulators. nih.gov Notably, imidazo[1,2-a]pyridine derivatives, such as the insomnia drug zolpidem, are well-known ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory. Its overactivation can lead to excitotoxicity, a process implicated in neurodegenerative disorders. mdpi.com The modulation of NMDA receptors by various compounds is an area of intense research. nih.govacs.org Piperidine derivatives, which are saturated versions of pyridine, have been developed with NMDA receptor antagonistic activity. scispace.com

Nicotinic Acetylcholine Receptors (nAChR): These ligand-gated ion channels are involved in numerous physiological processes and are implicated in addiction. nih.govnih.gov The pyridine nitrogen of nicotine (B1678760), a classic nAChR agonist, plays a critical role in receptor binding by forming a water-mediated hydrogen bond to a backbone NH group at the subunit interface. nih.gov This understanding has guided the development of novel modulators. For example, derivatives of aristoquinoline, which contains a fused pyridine ring system, have been identified as selective inhibitors of the α3β4 nAChR subtype. nih.gov

Smoothened (SMO) Receptor: The Smoothened (SMO) receptor is a central component of the Hedgehog (Hh) signaling pathway, which is vital during development and is implicated in carcinogenesis. nih.govnih.gov A patent application describes a series of pyridine-2-derivatives as modulators of the SMO receptor for the potential treatment of cancer. wipo.int Structural studies have revealed how small molecules, including those with pyridine moieties, bind to the 7-transmembrane domain of SMO to act as either agonists or antagonists. nih.gov

Pyridine-based ScaffoldTarget ReceptorModulatory EffectReference
Dihydropyrrole acs.orgnih.govpyridineCRF1Antagonist nih.gov
Imidazo[1,2-a]pyridineGABA-APositive Allosteric Modulator nih.gov
Aristoquinolineα3β4 nAChRInhibitor nih.gov
Pyridine-2-derivativeSmoothened (SMO)Modulator (Antagonist/Agonist) wipo.int
Pyridinyl-azabicyclo-heptanenAChRLigand rti.org

Other Molecular Interactions (e.g., DNA Binding)

While the primary interactions of many pyridine-based drugs are with specific protein targets, some related heterocyclic compounds are hypothesized to exert their effects through other mechanisms. For instance, for the related compound 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine, it is hypothesized that it may inhibit enzymes involved in DNA replication. However, direct binding to DNA by pyridine derivatives is not a widely reported primary mechanism of action in the reviewed literature.

Elucidation of Mechanism of Action (MOA) at the Molecular Level

Understanding the molecular mechanism of action is crucial for rational drug design. For pyridine-based compounds, the MOA is intrinsically linked to the target class.

Kinase Inhibition: For many protein kinase inhibitors, the pyridine scaffold acts as a "hinge-binder." The pyridine nitrogen forms critical hydrogen bonds with backbone amide residues in the hinge region of the kinase ATP-binding pocket, a key interaction for stabilizing the inhibitor-enzyme complex. acs.orgnih.gov

Receptor Modulation: At nicotinic acetylcholine receptors, the pyridine nitrogen of nicotine acts as a hydrogen bond acceptor, an essential component of the pharmacophore for receptor activation. nih.gov For G-protein coupled receptors like SMO, pyridine-containing ligands bind within a long, narrow cavity in the transmembrane domain, allosterically stabilizing either an active or inactive conformation of the receptor. nih.govnih.gov

Enzyme Inhibition (DHODH): Inhibitors of DHODH function by binding to the enzyme and blocking its catalytic activity. This prevents the conversion of dihydroorotate to orotate, leading to a rapid depletion of the intracellular pyrimidine pool required for the synthesis of DNA and RNA, thereby halting cell proliferation. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds into drug candidates. For pyridine derivatives, modifications to the ring and its substituents can dramatically alter potency, selectivity, and pharmacokinetic properties. nih.gov

Impact of the Cyclopropyl Group on Biological Activity

The cyclopropyl group is a small, rigid, and lipophilic three-membered ring that is often incorporated into drug candidates to enhance biological activity. Its unique conformational and electronic properties can lead to improved potency and metabolic stability.

In a series of bicyclic pyrrolidine (B122466) analogues targeting parasite growth, capping an aliphatic extension with a cyclopropyl group led to increased activity. acs.org

For certain pyrrolo[3,4-c]pyridine derivatives, biological activity was shown to decrease with large R-group substituents (e.g., phenyl, cyclopentyl), suggesting a sterically constrained binding pocket where a smaller group like cyclopropyl could be favorable. mdpi.com

The inclusion of a cyclopropyl group can provide a vector for exploration of chemical space, improve binding affinity by inducing a favorable conformation in the ligand, and enhance metabolic stability by blocking potential sites of metabolism.

Role of the N,N-Dimethylamine Substituent in Potency and Selectivity

The N,N-dimethylamine group at the 2-position of the pyridine ring is a critical determinant of a compound's pharmacological activity. The degree of methylation of the amino group can significantly impact both potency and selectivity for biological targets.

In studies of 2-aminopyridine (B139424) derivatives as inhibitors of human neuronal nitric oxide synthase (nNOS), the nature of the terminal amine plays a key role in binding affinity. Research indicates that a primary amine (NH2) at this position can lead to better binding affinity compared to a tertiary amine (N,N-dimethylamine). nih.gov Specifically, methylation of the terminal amine to a secondary or tertiary amine resulted in a 2- to 3-fold decrease in potency towards nNOS. nih.gov This suggests that for certain targets, the hydrogen-bonding capacity of the primary or secondary amine is crucial for optimal interaction.

Conversely, in other chemical scaffolds, the incorporation of a tertiary amine, such as a dimethylamino group, is considered beneficial. For instance, in the development of certain antihistaminic agents, a tertiary amine is often required for maximum activity. acs.org In the context of developing potent and selective inhibitors for other enzymes, a tertiary amine was incorporated into the design of truncated 2-aminopyridine derivatives to enhance their properties. nih.gov

Table 1: Effect of Amino Group Methylation on nNOS Inhibition

Compound FeatureRelative PotencyReference
Primary Amine (NH2)Higher nih.gov
Secondary Amine (NHCH3)Lower nih.gov
Tertiary Amine (N(CH3)2)Lower nih.gov

This table illustrates the general trend observed in the study of 2-aminopyridine derivatives as nNOS inhibitors.

Influence of Pyridine Ring Substituents on Pharmacological Profiles

Substituents on the pyridine ring play a pivotal role in modulating the pharmacological profile of pyridine-containing compounds. The nature, position, and steric bulk of these substituents can profoundly affect a molecule's binding affinity, potency, and selectivity.

Research on analogs of epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist, demonstrated that various substituents on the pyridine ring lead to a wide range of affinities and functional activities at different nAChR subtypes. For example, a fluoro analog displayed significantly greater affinity for β2-containing receptors over β4-containing ones, while an amino-substituted analog also showed a preference for β2-containing receptors. nih.gov This underscores the potential of pyridine ring substitution to fine-tune receptor selectivity.

In the context of antiproliferative activity, a study on pyridine derivatives found that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) enhanced their activity against various cancer cell lines. Conversely, bulky groups or halogen atoms were found to decrease antiproliferative activity in some cases. nih.gov

The electronic properties of the substituents are also a key factor. Electron-donating groups can increase the electron density of the pyridine ring, which can influence its interaction with biological targets. For instance, in one study, the introduction of an electron-donating methyl group at the 5-position of a pyridine ring in a fluorescent compound led to increased fluorescence, suggesting stabilization of the ring system. beilstein-journals.org In contrast, electron-withdrawing groups can decrease the electron density, which can also be harnessed for specific therapeutic effects. nih.gov

The position of the substituent is crucial. For electrophilic substitution reactions, the 3- and 5-positions of the pyridine ring are generally favored due to the electronic properties of the ring. quora.com The steric bulk of a substituent at the 5-position has been specifically investigated to understand its influence on CNS binding affinity, with bulky groups like phenyl and heteroaryl moieties leading to a range of binding affinities for neuronal nicotinic acetylcholine receptors. nih.gov

Table 2: Influence of Pyridine Ring Substituents on Biological Activity

Substituent TypeGeneral Effect on ActivityExample ContextReference
Fluoro, AminoCan enhance receptor selectivitynAChR antagonists nih.gov
Methoxy, Hydroxyl, AminoCan enhance antiproliferative activityAnticancer agents nih.gov
Methyl (electron-donating)Can stabilize the ring systemFluorescent compounds beilstein-journals.org
Bulky groups (e.g., phenyl)Can modulate binding affinitynAChR ligands nih.gov

This table provides a generalized summary of the influence of different substituent types on the pharmacological profiles of pyridine derivatives based on the cited literature.

Investigation of Selectivity Profiles across Biological Targets

The selectivity of a compound for its intended biological target over other related or unrelated targets is a cornerstone of modern drug discovery, as it is directly related to the therapeutic window and potential for off-target side effects. For derivatives of this compound, the combination of the cyclopropyl group at the 5-position and the N,N-dimethylamine at the 2-position would be expected to confer a unique selectivity profile.

Similarly, in the pursuit of nNOS inhibitors, modifications to the 2-aminopyridine structure have been shown to dramatically alter selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms. For example, the introduction of a piperazine (B1678402) ring in place of a linear amino group in one series of inhibitors resulted in a significant drop in affinity for eNOS, thereby increasing selectivity for nNOS. nih.gov

The substituent at the 5-position of the pyridine ring is also a key driver of selectivity. Studies on 5-substituted pyridine analogues of nicotinic ligands have shown that the introduction of bulky groups can lead to compounds that act as either agonists or antagonists at different subtypes of neuronal nicotinic acetylcholine receptors, demonstrating that this position is critical for dictating functional selectivity. nih.gov

Table 3: Examples of Selectivity in 2-Aminopyridine Derivatives

Compound SeriesTargetAchieved SelectivityReference
JAK InhibitorsJAK285-fold over JAK1, 76-fold over JAK3 nih.gov
nNOS InhibitorsnNOSSignificant improvement over eNOS nih.gov
nAChR LigandsnAChR SubtypesAgonist vs. antagonist activity at different subtypes nih.gov

This table showcases examples of selectivity achieved with the 2-aminopyridine scaffold in different therapeutic areas.

Physicochemical Properties

Specific experimental data for the physicochemical properties of 5-cyclopropyl-N,N-dimethylpyridin-2-amine are not widely published. The properties listed below are estimations based on its structure.

PropertyEstimated Value/Characteristic
Melting Point Likely a solid at room temperature
Boiling Point Elevated, consistent with its molecular weight
Solubility Expected to have some solubility in organic solvents

Rational Drug Design and Lead Optimization Strategies Applied to 5 Cyclopropyl N,n Dimethylpyridin 2 Amine Derivatives

Ligand Design Principles for Pyridine-Containing Compounds

The pyridine (B92270) ring is a privileged scaffold in drug discovery, largely due to its unique electronic properties and its ability to act as a versatile ligand. rsc.orgnih.gov Structurally similar to a benzene (B151609) ring but with a nitrogen atom replacing a carbon-hydrogen group, pyridine exhibits distinct characteristics that medicinal chemists exploit. alfachemic.comjscimedcentral.comresearchgate.net The nitrogen atom imparts a dipole moment and makes the ring a hydrogen bond acceptor, a crucial feature for molecular recognition and binding to biological targets like proteins and enzymes. bris.ac.uk

As a ligand, pyridine's Lewis basic character allows it to coordinate with transition metals, forming stable metal complexes. alfachemic.comjscimedcentral.com This property is leveraged not only in catalysis but also in designing metallodrugs or probes. The lone pair of electrons on the nitrogen atom can engage in a sigma (σ) bonding interaction with vacant metal orbitals. researchgate.net The specific orientation and electronic nature of substituents on the pyridine ring can modulate its ligating power and the physicochemical properties of the resulting complexes. acs.org For instance, electron-donating groups can enhance the basicity of the pyridine nitrogen, while electron-withdrawing groups can decrease it, thereby fine-tuning the ligand-target interaction. acs.org

Furthermore, the pyridine scaffold serves as a foundational structure in a wide array of clinically relevant molecules, demonstrating its importance in crafting potent agents against diverse diseases. rsc.org Its derivatives are key components in agrochemicals, pharmaceuticals, and functional materials. nih.gov The ability to easily modify the pyridine ring allows for the creation of large libraries of compounds for high-throughput screening and the systematic exploration of chemical space. rsc.org

Bioisosteric Replacement and Scaffold Hopping Approaches

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to enhance a molecule's potency, selectivity, or pharmacokinetic profile by swapping one functional group for another with similar physical or chemical properties. nih.gov This approach is frequently applied to pyridine-containing compounds to address developability issues. nih.gov For example, a benzonitrile (B105546) group can be a valuable bioisostere for a pyridine ring because it is similarly polarized and can mimic pyridine's hydrogen-bond accepting capabilities. bris.ac.uk In other cases, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine group has been shown to enhance biological activity in certain model systems. rsc.org Even more subtle changes, like the strategic placement of a nitrogen atom within a scaffold, can be critical, as it may enable the formation of an intramolecular hydrogen bond that locks the molecule into a more favorable bioactive conformation. nih.gov

Scaffold hopping is a more advanced design strategy that involves replacing the central core of a molecule with a structurally novel scaffold while preserving the original compound's biological activity. nih.govdtic.mil This technique is particularly useful for generating new chemical entities with improved properties or for escaping existing patent landscapes. dtic.mil For pyridine derivatives, a scaffold hopping approach was successfully used to discover a new series of potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Similarly, researchers used scaffold hopping to move from a 1,3-oxazole-based inhibitor to a novel series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives as potent cholesterol 24-hydroxylase (CH24H) inhibitors. bioworld.com Saturated bioisosteres, such as 3-azabicyclo[3.1.1]heptane, have been explored as mimetics for the pyridine ring, leading to dramatic improvements in physicochemical parameters like solubility and metabolic stability in drug candidates. chemrxiv.org

These strategies are often classified into categories such as heterocycle replacements, ring opening or closure, and topology-based hopping, and are facilitated by specialized software. dtic.mil

Optimization of Binding Affinity and Functional Potency

Optimizing the binding affinity and functional potency of a lead compound is an iterative process guided by structure-activity relationship (SAR) studies. This involves synthesizing and testing a series of analogues to understand how specific structural modifications affect biological activity. For pyridine-containing scaffolds like pyrazolo[1,5-a]pyrimidines, SAR studies have provided detailed insights.

In one study on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents, researchers systematically modified the substituents at the 3- and 5-positions of the core scaffold. mdpi.com They found that a 3-(4-fluoro)phenyl group was particularly effective, and they explored a range of alkyl, aryl, and heteroaryl substituents at the 5-position to further enhance potency. mdpi.com

Table 1: SAR of 5-Substituted Pyrazolo[1,5-a]pyrimidine Analogues Data extracted from a study on M.tb growth inhibition. mdpi.com

Compound5-SubstituentInhibitory Activity
22HydrogenBaseline
23-27Simple Alkyls/AlkenylsVariable
28-38Substituted PhenylPotent
39-44HeteroaromaticPotent

Similarly, in the development of JAK2 inhibitors based on an N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold, systematic exploration led to the discovery of an optimal compound, A8. nih.gov This compound demonstrated excellent potency against JAK2 kinase with an IC₅₀ value of 5 nM and showed significant selectivity over other JAK family members. nih.gov The replacement of an amide bond with a sulfonamide was a key strategy in this series. nih.gov

Table 2: Activity of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives Data extracted from a study on JAK2 inhibitors. nih.gov

CompoundModificationBa/F3 JAK2V617F IC50 (nM)Selectivity (JAK1/JAK2)
A8Sulfonamide, cyclopropyl (B3062369)25.338.6-fold
A9Sulfonamide, double bond69>10-fold
A10Sulfonamide, different short-chain--
A11Sulfonamide, different short-chain--

Quantitative structure-activity relationship (QSAR) models are also powerful tools for predicting the biological activity of new compounds and identifying molecular fragments that either enhance or diminish activity. mdpi.com

Pre-clinical Modality Research for Efficacy Assessment in Relevant Models

Once a compound demonstrates promising potency and selectivity in vitro, it must be evaluated in preclinical models to assess its efficacy and pharmacokinetic properties in a living system. This stage is crucial for determining a drug candidate's potential for further development.

For a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives developed as JAK2 inhibitors, promising compounds were selected for in vivo pharmacokinetic studies in mice. nih.gov Despite some analogues showing good metabolic stability in liver microsomes, they exhibited moderate to high clearance when administered intravenously to mice. nih.gov However, further optimization led to compound A8, which showed significantly improved pharmacokinetic properties suitable for oral administration, with its exposure (AUC₀₋t) being approximately 13 times higher than that of the initial lead compound. nih.gov

In another study involving imidazo[1,2-a]pyridine (B132010) derivatives as cholesterol 24-hydroxylase (CH24H) inhibitors, the lead compound, Cpd 3k, was administered orally to mice. bioworld.com The results demonstrated that the compound could penetrate the brain and produce a significant, 22% reduction in the levels of the target biomarker, 24S-hydroxycholesterol (24HC), eight hours after administration. bioworld.com This confirmed the compound's ability to engage its target in the relevant biological compartment and produce the desired pharmacological effect in a preclinical model. bioworld.com

Strategies for Mitigating Reactive Metabolite Formation in Drug Leads

A significant challenge in drug development is the potential for a compound to be converted by metabolic enzymes into chemically reactive metabolites. nih.govnih.gov These metabolites can bind covalently to cellular macromolecules like proteins and DNA, potentially leading to organ toxicity. nih.govwashington.edu Therefore, a key goal in lead optimization is to identify and eliminate structural liabilities that lead to bioactivation. nih.gov

For pyridine-containing compounds, specific structural features can be susceptible to metabolic activation. For instance, research on 3-amino-2-pyridone inhibitors of Bruton's Tyrosine Kinase (BTK) identified significant issues with reactive metabolite formation. researchgate.net The initial lead compound showed high levels of covalent binding in a microsomal assay. researchgate.net To address this, researchers employed several strategies. They established predictive screening assays and used mass spectrometry to identify the specific sites on the molecule responsible for forming reactive species. researchgate.net One successful approach involved substituting the pyridone ring with a pyridazinone ring to prevent the formation of reactive intermediates. researchgate.net Another strategy was to substitute the 6-position of the pyridone ring to block a potential site of metabolic oxidation. researchgate.net These efforts ultimately led to the discovery of a new compound with significantly reduced covalent binding. researchgate.net

Detecting bioactivation potential early in the discovery process is crucial. washington.edu Common experimental techniques include in vitro trapping studies using agents like glutathione (B108866) (GSH) or cyanide, which can capture and identify reactive intermediates. nih.govwashington.edu By understanding the metabolic pathways, medicinal chemists can strategically modify a drug lead to block sites of bioactivation while preserving its desired pharmacological activity. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations Relevant to Pyridine Amines

Metal-Mediated and Catalytic Approaches for Pyridine (B92270) Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds that are essential for constructing complex molecules like 5-cyclopropyl-N,N-dimethylpyridin-2-amine. Catalysts based on palladium, copper, rhodium, and other metals enable reactions that are otherwise challenging. rsc.orgnih.gov

The synthesis of N-aryl-2-aminopyridines, for example, is often achieved through the coupling of anilines with 2-bromopyridines. rsc.org Due to the directing-group capability of the pyridyl nitrogen, these substrates can readily participate in chelation-assisted C–H bond functionalization. rsc.org Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, can form stable five-, six-, or seven-membered intermediate complexes that facilitate these transformations. rsc.org

For the synthesis of the target compound, two key transformations can be envisioned using metal catalysis: the introduction of the C5-cyclopropyl group and the installation of the C2-dimethylamino group.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The cyclopropyl (B3062369) group at the C5 position of the pyridine ring could be installed by reacting a 5-halopyridine precursor (e.g., 2-amino-5-bromopyridine) with cyclopropyl boronic acid in the presence of a palladium catalyst. nih.gov Similarly, palladium-catalyzed C-H functionalization reactions have been explored for cyclopropane-containing pyridine substrates, although these can be sensitive to substitution patterns and reaction conditions, sometimes leading to C-C bond activation of the cyclopropane (B1198618) ring instead of C-H functionalization. nih.gov

Copper-Catalyzed Amination: The Ullmann condensation and its modern variations are widely used for C-N bond formation. The N,N-dimethylamino group at the C2 position could be introduced by coupling a 2-halopyridine (e.g., 5-cyclopropyl-2-bromopyridine) with dimethylamine (B145610). Copper(I) iodide (CuI) is a common catalyst for this transformation, often in the presence of a ligand to improve efficiency. researchgate.net Studies on the amination of 2-halopyridines show that iodopyridines are generally more reactive than bromopyridines. researchgate.net The use of copper nanoparticles (CuNPs) has also emerged as an efficient catalytic system for the amination of various haloarenes, including 2-iodopyridine. researchgate.net

Table 1: Comparison of Catalytic Systems for the Amination of 2-Halopyridines
Catalyst SystemHalopyridine SubstrateAmine NucleophileKey ConditionsYieldSource
CuI / L-proline2-Iodopyridinen-OctylamineK₂CO₃, DMSO, 90°C75% researchgate.net
CuI / 2-(2-methyl-1-oxopropyl)cyclohexanone2-IodopyridineAdamantane-containing aminesDMFup to 90% researchgate.net
Copper Nanoparticles (25 nm) / Ligand2-IodopyridineVarious aliphatic aminesK₃PO₄, DMSO, 110°CGood to Excellent researchgate.net
Pd₂(dba)₃ / Ligand2-BromopyridineVarious aminesElevated temperatureVaries nih.gov
[Cp*Ru(MeCN)]NTf₂2-Aminopyridine (B139424) (amine as leaving group)n-Hexylaminen-Heptane, 140°Cup to 99% researchgate.netthieme-connect.de

Photochemically Induced Reactions in Pyridine Chemistry

Photochemical methods, particularly those involving visible-light photoredox catalysis, have opened new avenues for pyridine functionalization under mild conditions. acs.orgresearchgate.net These strategies often rely on the generation of highly reactive intermediates, such as radicals or radical ions, from pyridinium (B92312) salts or pyridine N-oxides. acs.orgnih.gov

A prominent strategy involves the conversion of pyridines into N-functionalized pyridinium salts (e.g., N-alkoxy or N-aminopyridinium salts). acs.orgnih.gov Single-electron transfer (SET) reduction of these salts, induced by a photoexcited catalyst, generates pyridinyl radicals or other radical species. This approach allows for regioselective C-H functionalization that can diverge from classical methods like the Minisci reaction. acs.orgnih.gov A key advantage is the ability to control the site of functionalization (C2 vs. C4) by tuning the N-substituent on the pyridinium salt. For instance, N-methoxypyridinium salts tend to favor C2 functionalization, while N-aminopyridinium salts direct reactions to the C4 position. acs.org This regiocontrol is valuable for modifying complex pyridine cores without requiring protecting groups or pre-functionalized starting materials. nih.gov

Another photochemical approach involves the direct excitation of electron donor-acceptor (EDA) complexes formed between a protonated pyridine and an aromatic C-H substrate. nih.gov Irradiation with light can trigger SET to form an aryl radical cation, which is then trapped by a pyridine nucleophile, achieving a C-H pyridination without an external photocatalyst. nih.gov Furthermore, photochemical valence isomerization of pyridine N-oxides has been developed as a method for the selective C3-hydroxylation of the pyridine ring, a transformation that is difficult to achieve through other means. acs.org

Table 2: Site-Selectivity in Photoredox-Catalyzed Acylation of Pyridinium Salts
Pyridinium Salt TypeRadical PrecursorGenerated RadicalPrimary Site of FunctionalizationKey AdvantageSource
N-MethoxypyridiniumAldehydeAcyl RadicalC2Preferential C2-acylation acs.org
N-AminopyridiniumAldehydeAcyl RadicalC4Switched selectivity to C4 acs.org
N-acyloxypyridiniumNot ApplicablePyridinyl RadicalC4Diverges from classical Minisci chemistry acs.orgnih.gov

Nitrogen-Centered Radical Chemistry in Pyridine Functionalization

Radical chemistry provides powerful methods for the direct C-H functionalization of heterocycles. nih.gov The chemistry of nitrogen-centered radicals (NCRs), in particular, has seen significant advances and offers unique reactivity for C-N bond formation and other modifications. acs.orgacs.org

The classic Minisci reaction is a well-known method for the alkylation of electron-deficient heterocycles like pyridine. wikipedia.org It involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine. wikipedia.org While powerful, the traditional Minisci reaction often suffers from a lack of regioselectivity, yielding mixtures of C2 and C4 substituted products. acs.orgrsc.org Modern variations, however, have been developed to address this challenge. For instance, the use of specific activating groups or catalytic systems can steer the reaction towards a single regioisomer. rsc.orgacs.org

Recent advancements have harnessed photoredox catalysis to generate nitrogen-centered radicals under mild conditions, expanding their synthetic utility. acs.orgresearchgate.net For example, N-substituted pyridinium salts can serve as precursors to amidyl or N-pyridyl radical cations upon single-electron transfer. acs.orgnih.gov These reactive intermediates can then participate in C-H amination of arenes or other radical-mediated transformations. researchgate.netnih.gov

The generation of nitrogen-centered radicals can also be achieved from N-N bond precursors. acs.org An important development in this area was the extension of the Barton pyridine-2-thioneoxycarbonyl (PTOC) protocol to produce various NCRs, which can then undergo cyclization or addition reactions. capes.gov.br Unprecedented radical ring-closures onto the pyridine nitrogen have also been observed under specific circumstances, highlighting the unique reactivity that can be accessed through radical pathways. rsc.org

Table 3: Methodologies Involving Radical Chemistry for Pyridine Functionalization
MethodologyRadical TypeTypical ReactionKey Features / LimitationsSource
Classical Minisci ReactionCarbon-centeredC-H AlkylationRequires acidic conditions; often yields regioisomeric mixtures (C2/C4). wikipedia.org
Photoredox-Mediated Minisci-typeCarbon-centeredC-H Acylation/AlkylationMild conditions; regioselectivity can be controlled by N-substituents on pyridinium salts. acs.orgnih.gov
Photocatalytic C-H AminationNitrogen-centered (Pyridyl radical cation)C-H Amination of (hetero)arenesAccess to elusive N-pyridyl radical cation; valuable for complex arylamines. researchgate.netnih.gov
Barton PTOC Protocol ExtensionNitrogen-centered (e.g., Amidyl)Radical Cyclizations/AdditionsProvides a versatile method for generating NCRs for constructing N-heterocycles. capes.gov.br

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-N,N-dimethylpyridin-2-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalization of pyridine precursors. A plausible route includes:

  • Cyclopropane ring introduction : Use of cyclopropane-containing reagents (e.g., cyclopropylboronic acids) in cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated pyridines .
  • Amine functionalization : Subsequent dimethylamination via Buchwald-Hartwig coupling or nucleophilic substitution, depending on the leaving group (e.g., halogen at the 2-position) .
    Key factors : Catalyst choice (Pd vs. Cu), solvent polarity, and temperature critically impact yield. For example, Pd(OAc)₂ with Xantphos in toluene at 100°C may achieve >70% yield, while polar aprotic solvents (DMF) could reduce cyclopropane stability .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm cyclopropane protons (δ ~0.5–1.5 ppm) and dimethylamine signals (δ ~2.2–3.0 ppm). Coupling constants (e.g., J = 5–8 Hz for cyclopropane) distinguish stereochemistry .
  • X-ray crystallography : Resolves cyclopropane ring geometry and confirms substituent positions. For example, bond angles near 60° in the cyclopropane moiety indicate strain .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₅N₂) and fragmentation patterns .

Q. How does the cyclopropane substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The cyclopropane ring introduces steric hindrance and electronic effects:

  • Electrophilic substitution : The electron-rich pyridine ring directs electrophiles to the 4-position, but cyclopropane’s strain may favor ring-opening reactions under strong acidic/basic conditions .
  • Nucleophilic attack : Dimethylamine’s lone pair enhances reactivity at the 2-position, while cyclopropane stabilizes adjacent carbocations transiently .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the compound’s stability and interactions in catalytic systems?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, cyclopropane’s LUMO energy may indicate susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformation. Polar solvents (water) may destabilize the cyclopropane ring due to strain .
  • Docking studies : Predict binding affinities to biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

Q. What strategies resolve contradictory data in kinetic studies of degradation pathways?

Contradictions in degradation rates (e.g., pH-dependent vs. thermal stability) require:

  • Controlled variable isolation : Test degradation under inert atmospheres to exclude oxidative pathways .
  • Isotopic labeling : Use ¹⁵N-labeled dimethylamine to track bond cleavage via LC-MS .
  • Statistical validation : Apply ANOVA to compare degradation rates across replicate experiments, ensuring p < 0.05 .

Q. How can reaction optimization balance cyclopropane stability with amine reactivity in one-pot syntheses?

  • Temperature modulation : Lower reaction temperatures (≤80°C) preserve cyclopropane integrity while allowing amine coupling .
  • Protecting groups : Temporarily shield the cyclopropane with trimethylsilyl groups during harsh steps (e.g., strong base exposure) .
  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) may reduce side reactions vs. homogeneous systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.